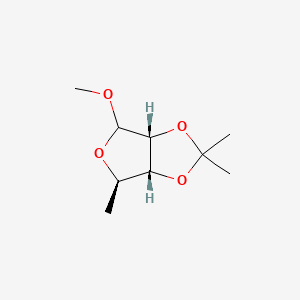

Methyl-5-deoxy-2,3-O-isopropylidene-D-ribofuranoside

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl-5-deoxy-2,3-O-isopropylidene-D-ribofuranoside is a synthetic compound extensively used in biomedical research. It is a derivative of ribose, a naturally occurring sugar, and is characterized by the presence of an isopropylidene group protecting the 2,3-hydroxyl groups and a methyl group at the anomeric position. This compound is primarily utilized in the study of cancer and viral infections.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Methyl-5-deoxy-2,3-O-isopropylidene-D-ribofuranoside typically begins with D-ribose as the starting material. The process involves the protection of the 2,3-hydroxyl groups with an isopropylidene group using acetone and an acid catalyst. The resulting intermediate, methyl-2,3-O-isopropylidene-D-ribofuranoside, is then subjected to a series of reactions to introduce the methyl group at the anomeric position and remove the 5-hydroxyl group .

Industrial Production Methods: In an industrial setting, the synthesis involves similar steps but is optimized for large-scale production. The use of methanol and acetone for protection, followed by esterification with paratoluensulfonyl chloride and reduction with hydroboron, allows for efficient production of the compound. The reaction intermediates are treated appropriately to avoid the need for purification, making the process cost-effective and suitable for large-scale operations .

化学反应分析

Types of Reactions: Methyl-5-deoxy-2,3-O-isopropylidene-D-ribofuranoside undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups at specific positions.

Reduction: Reduction reactions are used to remove protecting groups or introduce hydrogen atoms.

Substitution: Substitution reactions involve replacing one functional group with another, often using nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as amines and thiols are used in substitution reactions

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce alcohols or alkanes .

科学研究应用

Synthesis of Antiviral Agents

One of the primary applications of methyl-5-deoxy-2,3-O-isopropylidene-D-ribofuranoside is as an intermediate in the synthesis of antiviral drugs. Notably, it is a key precursor in the production of Capecitabine , an antitumor medication used primarily for treating breast and colorectal cancers. The compound's structure facilitates the introduction of various functional groups necessary for biological activity.

Synthesis Pathway

The synthesis typically involves several steps:

- Protection of D-Ribose : D-Ribose is first protected using methanol and acetone to yield methyl-2,3-O-isopropylidene-D-ribofuranose.

- Tosylation : The protected sugar is then reacted with p-toluenesulfonyl chloride to form the corresponding tosylate.

- Reduction : Finally, a borohydride reduction yields this compound .

Quaternization Reactions

This compound has been extensively studied for its quaternization reactions. These reactions involve the transformation of hydroxyl groups into ammonium salts, which can enhance solubility and biological activity.

Research indicates that quaternary ammonium compounds derived from this ribofuranoside exhibit antimicrobial properties. For instance, the synthesis of N-(methyl 5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside)-5-ylammonium salts has been shown to yield compounds with significant antibacterial activity .

Potential Therapeutic Uses

The derivatives of this compound are being explored for their potential therapeutic applications beyond antiviral effects. Studies suggest that these compounds may possess anti-inflammatory and anticancer properties due to their ability to modulate biological pathways.

Case Studies

Several studies have demonstrated the efficacy of these derivatives:

- A study highlighted the synthesis of various N-(methyl 5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside)-5-ylammonium salts and their evaluation against different bacterial strains .

- Another investigation focused on their interaction with specific enzymes involved in cancer progression, suggesting a possible role in cancer therapy .

Research Findings Summary Table

作用机制

The mechanism of action of Methyl-5-deoxy-2,3-O-isopropylidene-D-ribofuranoside involves its role as an intermediate in the synthesis of active pharmaceutical ingredients. In the case of capecitabine, the compound undergoes enzymatic conversion to 5-fluorouracil, which inhibits thymidylate synthase, leading to the disruption of DNA synthesis and cell division in cancer cells .

相似化合物的比较

Methyl-2,3-O-isopropylidene-D-ribofuranoside: Similar structure but retains the 5-hydroxyl group.

Methyl-5-deoxy-2,3-O-isopropylidene-beta-D-ribofuranoside: A stereoisomer with different spatial arrangement of atoms.

1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose: Another derivative of ribose used in similar applications

Uniqueness: Methyl-5-deoxy-2,3-O-isopropylidene-D-ribofuranoside is unique due to its specific structural modifications, which make it a valuable intermediate in the synthesis of antiviral and anticancer agents. Its ability to undergo various chemical reactions and its role in the production of capecitabine highlight its importance in both research and industrial applications .

生物活性

Methyl-5-deoxy-2,3-O-isopropylidene-D-ribofuranoside (MDIR) is a synthetic compound with significant implications in cancer research and drug development. Its structural properties and biological activities make it a subject of interest in various scientific investigations, particularly in the context of antineoplastic agents.

Chemical Structure and Properties

MDIR has the molecular formula C9H16O4 and is characterized by its unique isopropylidene protection of the ribofuranoside structure. This modification enhances its stability and reactivity in biochemical applications. As an impurity of Capecitabine, an established chemotherapeutic agent, MDIR's role in cancer treatment mechanisms is particularly noteworthy.

The biological activity of MDIR can be attributed to several mechanisms:

- Anticancer Activity : MDIR is primarily studied for its potential effects on cancer cell lines, particularly in leukemia and lung cancer. It influences cell proliferation and apoptosis pathways, which are critical in cancer progression.

- Synthesis of Nucleotides : The compound plays a role in the synthesis of nucleotides and RNA, which are essential for various cellular functions and processes.

- Interaction with Enzymes : Research indicates that MDIR may interact with specific enzymes involved in nucleotide metabolism, potentially altering their activity and influencing cancer cell survival.

Case Studies

- Cancer Cell Line Studies : In vitro studies have demonstrated that MDIR exhibits cytotoxic effects on various cancer cell lines, including human acute lymphoblastic leukemia (CEM-13) and lung cancer cells. The compound's IC50 values indicate its potency compared to traditional chemotherapeutics like doxorubicin.

- Mechanistic Insights : Flow cytometry assays have shown that MDIR induces apoptosis in a dose-dependent manner, increasing caspase-3 activity in treated cells. This suggests that MDIR may promote programmed cell death, a desirable effect in oncology therapeutics.

Comparative Analysis

MDIR's biological activity can be compared to related compounds to highlight its unique properties:

| Compound | Structure Modification | Biological Activity |

|---|---|---|

| Methyl 2,3-O-isopropylidene-D-ribofuranoside | Lacks 5-deoxy modification | Lower efficacy in anticancer studies |

| Methyl 5-deoxy-2,3-O-isopropylidene-alpha-D-ribofuranoside | Different stereochemistry | Altered reactivity and biological effects |

| Capecitabine | Prodrug form | Established anticancer agent |

Safety and Toxicology

While MDIR shows promise as an anticancer agent, comprehensive safety evaluations are necessary to establish its therapeutic index. Preliminary studies suggest that the compound has a favorable safety profile; however, further toxicological assessments are warranted.

属性

IUPAC Name |

(3aR,6R,6aR)-4-methoxy-2,2,6-trimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O4/c1-5-6-7(8(10-4)11-5)13-9(2,3)12-6/h5-8H,1-4H3/t5-,6-,7-,8?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNHBZJGMAYMLBE-XDTPYFJJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(C(O1)OC)OC(O2)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]2[C@H](C(O1)OC)OC(O2)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。